Ethyl 4-bromo-5-((4-fluorobenzoyl)oxy)-2-formyl-7-methylbenzofuran-3-carboxylate
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Overview
Description
Ethyl 4-bromo-5-((4-fluorobenzoyl)oxy)-2-formyl-7-methylbenzofuran-3-carboxylate is a complex organic compound with a unique structure that includes bromine, fluorine, and benzofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-5-((4-fluorobenzoyl)oxy)-2-formyl-7-methylbenzofuran-3-carboxylate typically involves multiple steps. One common route includes the bromination of a benzofuran derivative, followed by formylation and esterification reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-5-((4-fluorobenzoyl)oxy)-2-formyl-7-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines, ethers, or thiols.
Scientific Research Applications
Ethyl 4-bromo-5-((4-fluorobenzoyl)oxy)-2-formyl-7-methylbenzofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-5-((4-fluorobenzoyl)oxy)-2-formyl-7-methylbenzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-bromo-2-fluorobenzoylacetate: Shares similar functional groups but differs in the overall structure.
Ethyl 2-bromo-4-fluorobenzoylacetate: Another related compound with slight variations in the position of substituents.
Ethyl 4-bromo-5-fluorobenzofuran-3-carboxylate: Similar core structure but lacks the formyl and methyl groups.
Uniqueness
Ethyl 4-bromo-5-((4-fluorobenzoyl)oxy)-2-formyl-7-methylbenzofuran-3-carboxylate is unique due to its combination of bromine, fluorine, and benzofuran moieties, along with the formyl and ester functional groups. This unique structure provides distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
ethyl 4-bromo-5-(4-fluorobenzoyl)oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrFO6/c1-3-26-20(25)15-14(9-23)27-18-10(2)8-13(17(21)16(15)18)28-19(24)11-4-6-12(22)7-5-11/h4-9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTSUIWBFXFMCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C=C2C)OC(=O)C3=CC=C(C=C3)F)Br)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrFO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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